molecular formula C8H16O2 B8451767 1,1-Dimethoxy-2-methylpent-2-ene CAS No. 87128-43-6

1,1-Dimethoxy-2-methylpent-2-ene

Cat. No. B8451767
Key on ui cas rn: 87128-43-6
M. Wt: 144.21 g/mol
InChI Key: LTNRUEYIFXGDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120994B2

Procedure details

The amine-H4PO3 catalyst (2.0 g, 1 w/w %) prepared by mixing orthophosphoric acid (85%) with triethanolamine (in 1:1 equivalent) was dissolved in acetic acid (4 ml, 2 ml/w %) and added to a mixture of 1,1-dimethoxy-2-methylpent-2-ene (200 g, 1.52 mol) and 3-methyl-but-2-en-1-ol (131 g, 1.52 mol). The mixture was heated to 110° C. for 2 h, then at 160° C. for further 4 h. During this period, volatile materials were collected through a 10 cm Vigreux column. The remaining oil was distilled in vacuo to give 2,4,7-trimethylocta-2,6-dienal (66%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
131 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine-H4PO3
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.N(CCO)(CCO)CCO.CO[CH:18]([O:24]C)[C:19]([CH3:23])=[CH:20][CH2:21][CH3:22].[CH3:26][C:27]([CH3:31])=[CH:28][CH2:29]O>C(O)(=O)C>[CH3:23][C:19](=[CH:20][CH:21]([CH3:22])[CH2:29][CH:28]=[C:27]([CH3:31])[CH3:26])[CH:18]=[O:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)(CCO)CCO
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
COC(C(=CCC)C)OC
Name
Quantity
131 g
Type
reactant
Smiles
CC(=CCO)C
Step Three
Name
amine-H4PO3
Quantity
2 g
Type
catalyst
Smiles
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
During this period
CUSTOM
Type
CUSTOM
Details
volatile materials were collected through a 10 cm Vigreux column
DISTILLATION
Type
DISTILLATION
Details
The remaining oil was distilled in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C=O)=CC(CC=C(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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